Cas no 881902-36-9 ((S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate)
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate
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- Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14)/t9-/m0/s1
- InChI Key: ZXCJNTBHTFXMTR-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C=O)CC1CC1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 241
- XLogP3: 2
- Topological Polar Surface Area: 55.4
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690319-1g |
tert-Butyl (S)-(1-cyclopropyl-3-oxopropan-2-yl)carbamate |
881902-36-9 | 98% | 1g |
¥6470.00 | 2024-04-27 |
(S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate
Comprehensive Overview of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS No. 881902-36-9): Properties, Applications, and Industry Insights
The compound (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS No. 881902-36-9) is a chiral intermediate of significant interest in pharmaceutical and organic synthesis. Its unique structural features, including the cyclopropyl ring and tert-butyl carbamate moiety, make it a versatile building block for drug discovery and fine chemical production. Researchers and manufacturers are increasingly focusing on this compound due to its potential in asymmetric synthesis and as a precursor for bioactive molecules.
In recent years, the demand for enantiomerically pure compounds like (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate has surged, driven by the pharmaceutical industry's need for high-purity intermediates. The compound's CAS No. 881902-36-9 is frequently searched in scientific databases, reflecting its growing importance. Its chiral center at the 2-position and the reactive 3-oxopropan group enable diverse chemical transformations, making it valuable for constructing complex molecular architectures.
From a synthetic chemistry perspective, the tert-butyl carbamate (Boc) protecting group in this molecule offers excellent stability under various reaction conditions while being readily removable under mild acidic conditions. This property is particularly valuable in multi-step syntheses, where selective deprotection is required. The cyclopropyl moiety, known for its ring strain and unique electronic properties, often contributes to enhanced biological activity in final drug molecules, making this intermediate highly sought-after.
The pharmaceutical applications of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate are particularly noteworthy. Current research trends show increasing interest in using this compound for developing protease inhibitors and other enzyme-targeting therapeutics. Its structural features mimic natural amino acid derivatives, making it valuable for designing peptidomimetics - a hot topic in drug discovery circles. The precise stereochemistry at the chiral center (indicated by the (S)- configuration) is crucial for biological activity, emphasizing the importance of obtaining this compound in high enantiomeric purity.
Quality control and analytical characterization of CAS No. 881902-36-9 are critical aspects for potential users. Advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify the compound's identity and purity. The pharmaceutical industry's stringent requirements have led to improved synthetic protocols for this intermediate, with many recent publications focusing on greener synthesis methods and improved yield optimization.
From a commercial availability standpoint, (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate is supplied by several specialty chemical manufacturers in various quantities, from milligram-scale for research to kilogram-scale for industrial applications. Pricing trends indicate steady demand, particularly from contract research organizations and academic institutions engaged in medicinal chemistry projects. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) are frequently asked questions among first-time users.
Recent advancements in synthetic methodology have made CAS No. 881902-36-9 more accessible to researchers. Novel catalytic asymmetric synthesis routes have been developed, addressing previous challenges in obtaining the desired enantiomer in high optical purity. These developments align with the pharmaceutical industry's push toward more sustainable and atom-economical processes, a topic receiving significant attention in scientific literature and conferences.
The safety profile of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate is another area of interest for potential users. While comprehensive toxicological data may be limited due to its primary use as an intermediate, standard laboratory precautions for handling organic compounds apply. Material Safety Data Sheets (MSDS) from reputable suppliers provide essential handling information, and this compound is generally considered suitable for use in properly equipped research and production facilities.
Looking toward future applications, the versatility of (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate suggests it will continue playing an important role in drug discovery. Its structural features are particularly relevant for developing treatments targeting neurological disorders and metabolic diseases - therapeutic areas experiencing significant research investment. The compound's potential in creating novel small molecule therapeutics keeps it at the forefront of medicinal chemistry research.
For researchers considering working with this compound, understanding its reactivity pattern is crucial. The 3-oxopropan moiety offers multiple sites for chemical modification, allowing for diverse derivatization strategies. Recent publications have demonstrated its utility in creating spirocyclic compounds and other complex architectures that are increasingly important in modern drug design paradigms.
In conclusion, (S)-tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS No. 881902-36-9) represents an important chiral building block with wide-ranging applications in pharmaceutical research and development. Its unique combination of structural features, including the cyclopropyl ring, Boc-protected amine, and ketone functionality, make it a valuable intermediate for synthetic chemists. As drug discovery efforts continue to emphasize stereochemical purity and molecular complexity, the significance of this compound is likely to grow further in coming years.
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